1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride
Description
Position within Tropane Alkaloid Classification
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride belongs to the broader family of tropane alkaloids, which are characterized by a bicyclic [3.2.1] octane framework with a nitrogen atom bridging carbons 1 and 5. Unlike classical tropane alkaloids such as atropine or scopolamine, this compound features a methyl group substitution at the nitrogen atom and a hydroxyl group at position 4, distinguishing it from naturally occurring variants.
Tropane alkaloids are traditionally categorized into two groups:
- Solanaceous alkaloids (e.g., hyoscyamine, atropine) with anticholinergic properties.
- Coca-derived alkaloids (e.g., cocaine, ecgonine) with stimulant effects.
The subject compound represents a synthetic analog that bridges structural features of both categories while lacking the esterified tropic acid moiety common in solanaceous alkaloids.
Table 1: Comparative Analysis of Selected Tropane Alkaloids
| Compound | Molecular Formula | Nitrogen Substitution | Key Functional Groups |
|---|---|---|---|
| Hyoscyamine | C₁₇H₂₃NO₃ | Unsubstituted | Ester (tropic acid) |
| Cocaine | C₁₇H₂₁NO₄ | Methyl | Ester (benzoyl, methoxycarbonyl) |
| 1-Methyl-6-azabicyclo[...]HCl | C₈H₁₆ClNO | Methyl | Hydroxyl, hydrochloride salt |
Historical Development of Azabicyclic Research
The study of azabicyclic compounds began in the late 19th century with the isolation of tropane alkaloids from Solanaceae plants. Key milestones include:
- 1880s : Ladenburg's seminal work on tropine and pseudotropine isolation.
- 1950s : Elucidation of the biosynthetic pathway from ornithine to tropane alkaloids.
- 1990s : Advances in synthetic methodologies enabling nitrogen bridge modifications.
The specific compound emerged from 21st-century efforts to develop simplified tropane analogs for structure-activity relationship studies. Its hydrochloride salt form reflects modern pharmaceutical optimization practices for improved solubility.
Significance in Bicyclic Nitrogen-Containing Heterocycle Research
This compound has become a model system for investigating three critical aspects of heterocyclic chemistry:
Conformational Analysis
The rigid bicyclic framework permits detailed NMR studies of nitrogen inversion dynamics. The methyl group at N-6 creates distinct diastereotopic environments for adjacent protons, serving as a probe for ring puckering effects.Synthetic Methodology Development
Key synthetic challenges addressed through its production include:
- Regioselective hydroxylation at C-4
- Nitrogen methylation without ring-opening
- Salt formation optimization for crystalline stability
- Pharmacophore Modeling
While not itself bioactive, the compound's minimal tropane skeleton informs the design of:
Structural Features Driving Research Interest
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-6-azabicyclo[3.2.1]octan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8-3-2-7(10)6(4-8)9-5-8;/h6-7,9-10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXURHXTPURGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1)NC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-6-azabicyclo[321]octan-4-ol hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of stereoselective synthesis is also crucial to obtain the desired enantiomer of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 4 and the tertiary amine in the bicyclic framework make this compound susceptible to oxidation under controlled conditions.
Mechanistic Notes :
-
Oxidation of the hydroxyl group to a ketone proceeds via an acid-catalyzed mechanism, forming a carbonyl at position 4 .
-
Over-oxidation risks exist with strong oxidants like CrO₃, leading to degradation products if conditions are not rigorously controlled .
Reduction Reactions
The bicyclic structure allows selective reductions, particularly targeting substituents or functional groups introduced via prior modifications.
Stereochemical Considerations :
-
Reduction of ketone intermediates proceeds with retention of configuration at the bicyclic bridgehead .
Substitution Reactions
The hydr
Scientific Research Applications
Chiral Building Block
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride serves as a chiral building block in enantioselective synthesis, facilitating the production of optically pure compounds essential for drug efficacy and safety. Its rigid bicyclic structure allows for the precise construction of nitrogen-containing heterocycles, which are critical in many pharmaceuticals .
Antipsychotic Drug Development
The compound has shown promise in the development of atypical antipsychotic drugs due to its high affinity for serotonin receptors, particularly 5-HT1A and 5-HT3. This property makes it a valuable pharmacophore in designing novel agents aimed at treating schizophrenia and other mood disorders .
Monoamine Reuptake Inhibition
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, act as monoamine reuptake inhibitors. These compounds are being explored for their potential to treat various psychiatric conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the brain .
Antimuscarinic Properties
The compound exhibits significant antimuscarinic activity, which has been demonstrated through studies showing its ability to inhibit acetylcholine-induced contractions more effectively than traditional anticholinergic agents like atropine. This makes it a candidate for developing treatments for conditions such as asthma and gastrointestinal disorders where muscarinic receptor antagonism is beneficial .
Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Synthesis and Evaluation of Antimuscarinic Agents
A study focused on synthesizing derivatives of 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol demonstrated that these compounds have enhanced potency compared to traditional anticholinergics like atropine. The research involved comparative analysis using guinea pig ileum contractions and showed that modifications to the azabicyclic structure significantly influenced receptor binding affinity and functional activity .
Case Study 2: Development of Atypical Antipsychotics
In another research effort, compounds based on the azabicyclo framework were evaluated for their potential as atypical antipsychotics. The studies highlighted their interactions with serotonin receptors and provided insights into their pharmacological profiles, suggesting that these compounds could lead to safer alternatives with fewer side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Position: The methyl group at the 1-position in the target compound distinguishes it from analogs like rac-(1R,4R,5R)-6-azabicyclo[3.2.1]octan-4-ol hydrochloride, which lacks this substituent.
- Bicyclic Framework : Compounds with bicyclo[2.2.2]octane cores (e.g., exo-2-azabicyclo[2.2.2]octan-6-ol) exhibit higher ring strain and altered spatial geometry compared to the [3.2.1] system, impacting receptor binding and stability .
- Functional Groups : The carboxylate ester in Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride introduces polarity, contrasting with the hydrophobic methyl group in the target compound .
Biological Activity
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride (CAS: 2219379-84-5) is a bicyclic compound with potential applications in pharmacology, particularly as a therapeutic agent due to its structural similarity to various biologically active molecules. This article aims to detail the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its bicyclic structure, which includes a nitrogen atom that contributes to its biological interactions. The molecular weight is approximately 177.67 g/mol, although specific physical properties such as boiling point and density remain unspecified in the literature .
Research indicates that compounds within the azabicyclo[3.2.1]octane class often exhibit significant biological activities through various mechanisms:
- N-acylethanolamine acid amidase (NAAA) Inhibition : Some derivatives of azabicyclo[3.2.1]octanes have been identified as potent inhibitors of NAAA, which plays a crucial role in regulating endocannabinoid levels in the body. This inhibition can lead to increased levels of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticholinesterase Activity
Anticholinesterase activity is critical for treating conditions like Alzheimer's disease and other cognitive disorders. Preliminary studies suggest that derivatives of azabicyclo compounds may exhibit moderate anticholinesterase activity, potentially through competitive inhibition mechanisms .
Serotonergic Activity
Research has also explored the serotonergic effects of similar compounds, indicating potential interaction with serotonin receptors (5-HTR). This interaction could suggest applications in mood disorders and anxiety treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of azabicyclo compounds, providing insights into their therapeutic potential.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| ARN16186 | NAAA Inhibition | <0.050 | |
| ARN19689 | FAAH Inhibition | 0.023 | |
| Various | Anticholinesterase Activity | Moderate |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies on azabicyclo[3.2.1]octanes indicate that modifications to the nitrogen atom and surrounding carbon framework can significantly enhance biological activity. For instance, specific substitutions at the para position of phenoxy groups have shown enhanced inhibitory potency against NAAA, highlighting the importance of molecular structure in determining pharmacological efficacy .
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride in laboratory settings?
- Methodological Answer : Prioritize hazard controls based on GHS classifications: skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory irritation (H335) . Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including P95 respirators for particulate hazards and full-body protective clothing to minimize dermal exposure . For spills, employ absorbent materials and avoid drainage contamination .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A multi-step synthesis involving cyclization, oxidation, and rearrangement is typical. For example, cyclization of mercaptoacetic acid methyl ester with acrylonitrile derivatives can form bicyclic intermediates, followed by oxidation and hydrochlorination . Key steps may use "one-pot" processes to improve efficiency, as demonstrated in analogous syntheses with yields up to 17% .
Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Focus on hydrolytic degradation by varying pH (2–12) and thermal stress (25–60°C). Include impurity profiling using reference standards (e.g., Trospium Chloride Impurity B, CAS 63516-30-3) to identify decomposition products .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound to improve yield?
- Methodological Answer : Screen catalysts (e.g., Lewis acids) and solvents (e.g., DMF, THF) to enhance reaction kinetics. For example, achieved 86% yield in a related bicyclic compound by optimizing reaction temperature (0–25°C) and using chiral auxiliaries . Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and adjust stoichiometry dynamically.
Q. What analytical techniques resolve contradictions in NMR spectral data for derivatives of this compound?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex bicyclic structures. For example, reports δ = 175.2 ppm (carbonyl) and δ = 3.72 ppm (methylene protons) in and NMR, respectively . Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Q. What computational modeling approaches predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Employ density functional theory (DFT) to model transition states for ring-opening or functionalization reactions. Use SMILES strings (e.g.,
Cl.[C@@H]12CC[C@@H](N1C)[C@H]([C@H](C2)O)C(=O)OC) to generate 3D conformers and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights . Validate with kinetic studies under varying temperatures and catalysts.
Q. How can researchers address discrepancies in chiral purity assessments during enantioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
